1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone
Description
1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone is a heterocyclic compound featuring a unique hybrid structure combining indole and pyrimidine moieties. The indole ring is substituted with methyl groups at positions 2 and 3, while the pyrimidine ring contains a methyl group at position 4 and a sulfanyl (-S-) group at position 2, linked via an ethanone bridge. The sulfanyl linkage may enhance metabolic stability or influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, compared to oxygen or nitrogen analogs .
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C17H17N3OS/c1-11-8-9-18-17(19-11)22-10-16(21)20-13(3)12(2)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3 |
InChI Key |
QGPDTWZUOKXTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, such as 2,3-dimethyl aniline, the indole ring can be synthesized through a Fischer indole synthesis.
Attachment of the Ethanone Linker: The ethanone linker can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized separately and then attached to the indole derivative through a nucleophilic substitution reaction involving a sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone can modulate biological pathways relevant to cancer treatment. Indole derivatives are particularly noted for their anticancer activities. Studies have shown that such compounds can inhibit tumor growth by targeting specific cellular mechanisms .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties, making it a candidate for developing new antibiotics. Similar indole derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Organic Synthesis Applications
The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone typically involves multi-step chemical processes that allow for the modification of its structure to enhance biological activity. This capability makes it valuable in organic synthesis as a building block for creating more complex molecules with desired properties .
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer activity of structurally related compounds, 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone was evaluated for its efficacy against human tumor cells. The findings indicated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted on various indole and pyrimidine derivatives to determine the influence of structural modifications on biological activity. These studies revealed that the presence of specific functional groups can enhance binding affinity to target proteins involved in disease pathways, thus providing insights into the design of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone, enabling comparative analysis of their properties and applications:
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone
- Structure: Contains an indol-3-yl group linked to a phenylsulfonyl moiety via ethanone.
- Key Differences : Lacks pyrimidine and methyl substituents on the indole ring.
- This compound is associated with hazards requiring specific safety protocols, including medical consultation upon exposure .
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
- Structure : Features an imidazo[1,2-a]pyridine core instead of indole, with a 4-methylphenylsulfanyl group.
- Key Differences: The imidazopyridine ring may enhance π-π stacking interactions in biological targets compared to indole.
- Applications : Imidazopyridines are widely studied in drug discovery for their kinase inhibitory and antiviral activities. The sulfanyl linkage here may improve metabolic stability relative to thioether analogs .
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one
- Structure: Combines a pyrrolo[2,3-d]pyrimidine ring (with amino and methyl groups) and a fluorinated indoline moiety.
- Key Differences : The pyrrolopyrimidine core replaces the simpler pyrimidine in the target compound, and the trifluoromethyl group introduces strong electron-withdrawing effects.
- Biological Activity : Exhibits 58% yield in synthesis, suggesting feasible scalability. Fluorine and trifluoromethyl groups often enhance bioavailability and target binding in kinase inhibitors or anticancer agents .
1-(2,3-Dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- Structure : Includes a dihydroindole ring and a 1,3,4-oxadiazole-sulfanyl group.
- The dihydroindole (indoline) moiety reduces aromaticity compared to the fully aromatic indole in the target compound .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Substituent Effects : Methyl groups on heterocycles (e.g., 4-methylpyrimidine) generally enhance lipophilicity and membrane permeability, while sulfanyl linkages balance metabolic stability and electronic effects .
- Biological Activities : Pyrimidine-containing compounds (e.g., pyrrolo-pyrimidines) are frequently associated with kinase inhibition, suggesting that the target compound may share similar mechanisms .
- Synthetic Feasibility : Analogous compounds like Compound 34 demonstrate moderate to high synthetic yields (~58%), indicating viable routes for scaling the target compound .
Biological Activity
1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features an indole moiety and a pyrimidine-sulfanyl group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone. For instance, derivatives of indole and pyrimidine have shown promising results against various cancer cell lines:
- Case Study 1 : A related indole derivative demonstrated significant cytotoxicity against the AMJ13 breast cancer cell line, achieving an inhibition rate of 68% at a concentration of 60 µg/ml after 72 hours of exposure .
- Case Study 2 : Another study reported that thiazole-integrated compounds exhibited IC50 values lower than standard drugs like doxorubicin in multiple cancer cell lines . This suggests that structural modifications in compounds like the target molecule can enhance anticancer efficacy.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research indicates that modifications in the pyrimidine ring can lead to enhanced antibacterial activity:
- Study Findings : Compounds containing thiazole and pyrimidine structures showed varying degrees of microbial inhibition, with some exhibiting comparable efficacy to established antibiotics .
The biological activity of 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Cycle : Certain derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the G1/S transition phase.
- Antioxidant Properties : The presence of indole and pyrimidine rings contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
